Superior α3β4 nAChR Antagonist Potency Compared to Nicotine
The compound exhibits 122-fold greater antagonist potency at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype compared to nicotine. While nicotine binds α3β4 with a Ki of 219 nM [1], 4-Methyl-6-(phenylamino)nicotinaldehyde inhibits carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM in human SH-SY5Y cells [2]. This dramatic improvement in potency at a subtype implicated in nicotine dependence and withdrawal highlights a key differentiation point for drug discovery programs targeting α3β4-mediated pathways.
| Evidence Dimension | α3β4 nAChR Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Nicotine (Ki = 219 nM) |
| Quantified Difference | 122-fold more potent (target compound) |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux [2]; Ki value from human cloned receptors using 3H-epibatidine [1] |
Why This Matters
This potency advantage directly impacts the feasibility of achieving therapeutic receptor occupancy at safe doses, reducing the risk of off-target effects at other nAChR subtypes.
- [1] Mukhin, A.G., et al. (2019). Table 1: Affinity of Nicotine for nAChR Subtypes. In: Comparison of PET Tracers for Imaging α4β2 nAChRs. PMC5788574. View Source
- [2] EcoDrugPlus Database. 4-Methyl-6-(phenylamino)nicotinaldehyde. Antagonist activity at α3β4 nAChR. University of Helsinki. View Source
